3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a chlorophenyl group, a sulfamoylbenzyl group, and a tetrazolyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the chlorophenyl intermediate.
Introduction of the Sulfamoylbenzyl Group: The chlorophenyl intermediate is then reacted with a sulfamoylbenzyl reagent under suitable conditions, such as the presence of a base and a solvent, to introduce the sulfamoylbenzyl group.
Formation of the Tetrazolyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide: Unique due to its combination of chlorophenyl, sulfamoylbenzyl, and tetrazolyl groups.
3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)propionamide: Similar structure but with a propionamide group instead of butanamide.
3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)pentanamide: Similar structure but with a pentanamide group instead of butanamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H19ClN6O3S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C18H19ClN6O3S/c19-16-5-3-14(4-6-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-1-7-17(8-2-13)29(20,27)28/h1-8,12,15H,9-11H2,(H,21,26)(H2,20,27,28) |
InChI Key |
DEVSSGFYUIHARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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